3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine
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Overview
Description
3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine is a heterocyclic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of 3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine involves its interaction with molecular targets such as enzymes or receptors. For example, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This leads to the inhibition of a subset of genes, affecting cellular functions and potentially leading to anticancer effects.
Comparison with Similar Compounds
3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine can be compared with other thienopyrimidines, such as:
- 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares a similar core structure but differs in its functional groups and specific applications .
- 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another related compound with distinct substituents that influence its chemical properties and biological activities .
The uniqueness of 3-isobutyl-5,6,7,8-tetrahydro1
Properties
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-9(2)7-17-8-16-14-12(13(17)15)10-5-3-4-6-11(10)18-14/h8-9,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJFULXFWPBTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=N)C3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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